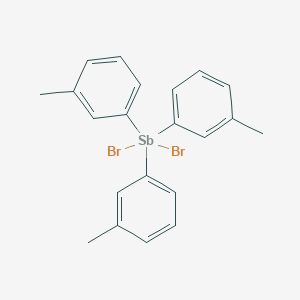
Dibromotris(3-methylphenyl)-lambda~5~-stibane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibromotris(3-methylphenyl)-lambda~5~-stibane: is an organoantimony compound with the molecular formula C21H24Br2Sb . This compound is characterized by the presence of antimony (Sb) bonded to three 3-methylphenyl groups and two bromine atoms. It is a member of the organometallic compounds, which are known for their diverse applications in various fields of chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dibromotris(3-methylphenyl)-lambda~5~-stibane typically involves the reaction of antimony trichloride with 3-methylphenyl magnesium bromide, followed by the addition of bromine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
-
Preparation of 3-methylphenyl magnesium bromide:
- React 3-methylbromobenzene with magnesium in dry ether to form 3-methylphenyl magnesium bromide.
- Reaction conditions: Anhydrous conditions, inert atmosphere (e.g., nitrogen or argon).
-
Formation of this compound:
- Add antimony trichloride to the prepared 3-methylphenyl magnesium bromide solution.
- Followed by the addition of bromine to the reaction mixture.
- Reaction conditions: Low temperature, inert atmosphere.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for reagent addition and temperature control is common in industrial settings.
化学反応の分析
Types of Reactions: Dibromotris(3-methylphenyl)-lambda~5~-stibane undergoes various chemical reactions, including:
-
Oxidation:
- The compound can be oxidized to form higher oxidation state antimony compounds.
- Common reagents: Oxygen, hydrogen peroxide.
-
Reduction:
- Reduction reactions can convert the compound to lower oxidation state antimony compounds.
- Common reagents: Reducing agents like lithium aluminum hydride.
-
Substitution:
- The bromine atoms in the compound can be substituted with other halogens or functional groups.
- Common reagents: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony pentoxide, while substitution reactions can produce various substituted organoantimony compounds.
科学的研究の応用
Chemistry: Dibromotris(3-methylphenyl)-lambda~5~-stibane is used as a precursor in the synthesis of other organoantimony compounds. It is also employed in catalysis and as a reagent in organic synthesis.
Biology and Medicine: Research is ongoing to explore the potential biological activities of organoantimony compounds, including their use as antimicrobial and anticancer agents. This compound is being investigated for its potential in these areas.
Industry: In the industrial sector, this compound is used in the production of flame retardants, polymers, and other materials that require the incorporation of antimony.
作用機序
The mechanism of action of Dibromotris(3-methylphenyl)-lambda~5~-stibane involves its interaction with molecular targets through the antimony center. The compound can form coordination complexes with various ligands, influencing biological pathways and chemical reactions. The exact molecular targets and pathways are still under investigation, but the compound’s ability to interact with nucleophiles and electrophiles plays a significant role in its reactivity.
類似化合物との比較
Triphenylantimony dibromide: Another organoantimony compound with similar structural features but different substituents.
Dibromo(phenyl)-lambda~5~-stibane: Similar in having bromine and antimony but with different organic groups attached.
Uniqueness: Dibromotris(3-methylphenyl)-lambda~5~-stibane is unique due to the presence of three 3-methylphenyl groups, which influence its reactivity and applications. The specific arrangement of these groups around the antimony center provides distinct chemical properties compared to other organoantimony compounds.
特性
CAS番号 |
61184-34-7 |
|---|---|
分子式 |
C21H21Br2Sb |
分子量 |
555.0 g/mol |
IUPAC名 |
dibromo-tris(3-methylphenyl)-λ5-stibane |
InChI |
InChI=1S/3C7H7.2BrH.Sb/c3*1-7-5-3-2-4-6-7;;;/h3*2-3,5-6H,1H3;2*1H;/q;;;;;+2/p-2 |
InChIキー |
MQMXQLWAGGROTC-UHFFFAOYSA-L |
正規SMILES |
CC1=CC(=CC=C1)[Sb](C2=CC=CC(=C2)C)(C3=CC=CC(=C3)C)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


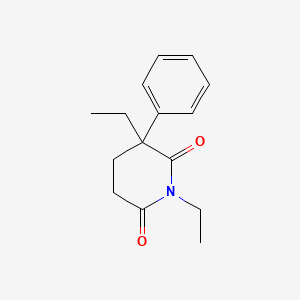
![4,4,5-Trimethyl-6-oxa-3-thiabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B14593925.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-bromophenyl)-](/img/structure/B14593930.png)
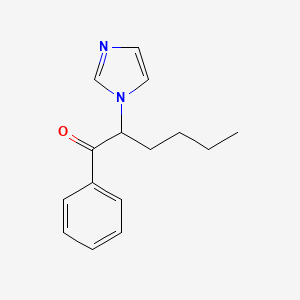
![7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene;perchloric acid](/img/structure/B14593954.png)
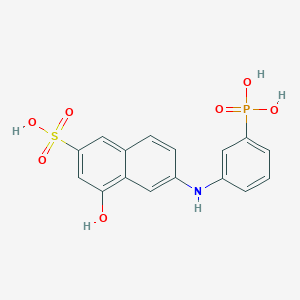
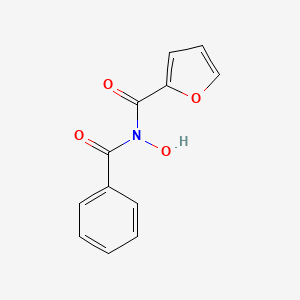
![7-[Carbamoyl(4-hydroxynon-2-EN-1-YL)amino]heptanoic acid](/img/structure/B14593976.png)
![3,4-Dimethyl-1-[(naphthalen-2-yl)methyl]quinolin-2(1H)-one](/img/structure/B14593981.png)
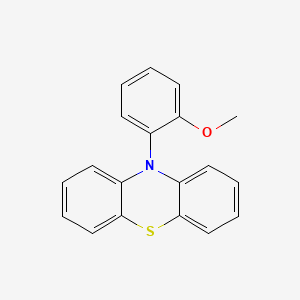
![4-Methyl-1-[(4-nitrophenyl)methyl]quinolin-2(1H)-one](/img/structure/B14593997.png)
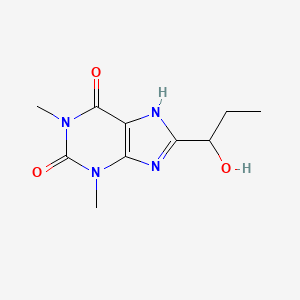
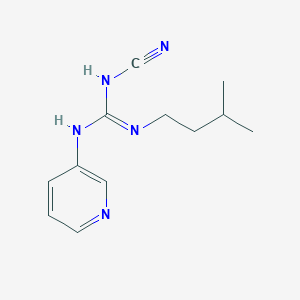
![Pyrido[2,3-e]-1,2,4-triazine, 3-(methylsulfonyl)-](/img/structure/B14594024.png)
